1-(3-Aminopyridin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of an aminopyridine moiety attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with propanone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product[2][2].
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminopyridine derivatives.
Scientific Research Applications
1-(3-Aminopyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
1-(3-Aminopyridin-2-yl)ethanone: Similar structure but with an ethanone backbone.
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one: Contains a prop-2-yn-1-one backbone.
1-(3-Aminopyridin-2-yl)prop-2-en-1-one: Features a prop-2-en-1-one backbone.
Uniqueness: 1-(3-Aminopyridin-2-yl)propan-1-one is unique due to its specific combination of the aminopyridine moiety and the propanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2,9H2,1H3 |
InChI Key |
KEOIEKPKTWYHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.